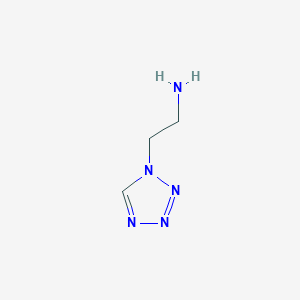

2-(1H-tetrazol-1-yl)ethanamine

Description

Contextual Significance of Tetrazole-Containing Organic Molecules

Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. wikipedia.org The tetrazole ring is aromatic and, despite its high nitrogen content, is noted for its considerable thermal and chemical stability. biomall.in This stability, combined with its unique electronic properties, has led to its widespread application in several key areas of chemical science.

In medicinal chemistry, the tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group. nih.gov This is due to their comparable pKa values and ability to participate in hydrogen bonding, while often providing improved metabolic stability and bioavailability. biomall.innih.gov Consequently, tetrazole moieties are integral components of numerous FDA-approved drugs. rsc.org Beyond bioisosterism, tetrazole derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. wikipedia.orgbiomall.inarkat-usa.org

In materials science, the high nitrogen content and large positive heats of formation of tetrazoles make them valuable components in the development of high-energy density materials (HEDMs). rsc.orgrsc.org These compounds can decompose to produce large volumes of nitrogen gas, a property utilized in applications such as gas generators and propellants. rsc.org

Furthermore, tetrazole-based molecules serve as versatile ligands in coordination chemistry. scielo.org.mxcore.ac.uk The nitrogen atoms of the ring can coordinate with a wide range of metal ions to form stable one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or catalytic properties. core.ac.ukorganic-chemistry.org

| Property | Value (for 1H-Tetrazole) |

| Chemical Formula | CH₂N₄ |

| Molar Mass | 70.05 g/mol wikipedia.org |

| Density | 1.477 g/mL wikipedia.org |

| Melting Point | 157 to 158 °C wikipedia.org |

| Acidity (pKa) | 4.90 wikipedia.org |

| This table presents selected physicochemical properties of the parent compound, 1H-Tetrazole, for contextual reference. |

Academic Relevance of Amine-Functionalized Tetrazoles as Chemical Entities

The introduction of an amine functional group to a tetrazole scaffold, as seen in amine-functionalized tetrazoles, creates a molecule with dual chemical reactivity and expanded utility. The amine group provides a basic site and a nucleophilic center, enabling a host of further chemical modifications, such as acylation, alkylation, and participation in the formation of Schiff bases. rsc.org This versatility allows these compounds to serve as fundamental building blocks for the synthesis of more complex molecules. rsc.org

The synthesis of 1-substituted tetrazoles, including those with amine functionalities, is often achieved through the heterocyclization of primary amines with reagents like triethyl orthoformate and sodium azide (B81097). nih.govd-nb.info Various catalytic systems have been developed to improve the efficiency and conditions of these reactions. d-nb.info

In the realm of medicinal chemistry, the combination of an amine and a tetrazole ring can be strategic. The amine can act as a crucial pharmacophoric element for interacting with biological targets, while the tetrazole ring imparts favorable physicochemical properties. The photoreactivity between tetrazoles and primary amines to form 1,2,4-triazole (B32235) linkages has also been explored as a tool in bioconjugation chemistry. core.ac.uk

From the perspective of coordination chemistry, amine-functionalized tetrazoles are of significant interest as ligands. The presence of both the tetrazole ring (specifically the N4 nitrogen) and the side-chain amine nitrogen allows them to act as bidentate or bridging ligands, forming stable complexes with various metal centers. core.ac.uk This dual coordination capability is fundamental to the construction of sophisticated supramolecular architectures and coordination polymers. organic-chemistry.org

Scope and Research Focus on 2-(1H-tetrazol-1-yl)ethanamine

While broad research is dedicated to the tetrazole class, the specific compound this compound serves primarily as a specialized building block in organic synthesis and coordination chemistry. Its commercial availability, typically as a hydrochloride salt, indicates its utility as a stable precursor for more elaborate molecular targets. nih.gov

The primary research value of this compound lies in its bifunctional nature. The terminal primary amine group is a reactive handle for derivatization, allowing for its incorporation into larger structures through amide bond formation, reductive amination, or other amine-related chemistries. This makes it a useful starting material for constructing libraries of compounds for screening in drug discovery. rsc.org

In coordination chemistry, this compound is a classic example of a chelating ligand. It can coordinate to a metal center through both the N-4 atom of the tetrazole ring and the nitrogen atom of the ethylamine (B1201723) side chain. scielo.org.mxcore.ac.uk This chelation can form stable five-membered rings with the metal ion, a favorable conformation in coordination complexes. Its structure allows it to act as a simple yet effective building block for creating mononuclear complexes or more extended polymeric structures with tailored properties. organic-chemistry.org The length of the alkyl chain connecting the two coordinating groups plays a critical role in determining the stability and geometry of the resulting metal complexes.

| Synthetic Route | Reactants | Catalyst/Conditions | Product Type |

| Cycloaddition from Amine | Primary Amine, Triethyl Orthoformate, Sodium Azide | Acetic Acid or various catalysts (e.g., Yb(OTf)₃, CSMIL) nih.govd-nb.info | 1-Substituted-1H-tetrazole |

| Ugi-Azide Reaction | Amine, Aldehyde, Isocyanide, Azide Source (e.g., TMSN₃) | Often catalyst-free, mild conditions rsc.org | 1,5-Disubstituted-1H-tetrazole |

| Alkylation of Tetrazole | 1H-Tetrazole, Alkyl Halide | Base | 1-Alkyl-tetrazole and 2-Alkyl-tetrazole isomers nih.gov |

| This table summarizes general synthetic methodologies for preparing 1-substituted tetrazoles, which are applicable for the synthesis of this compound and its derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c4-1-2-8-3-5-6-7-8/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHVPBISEIPFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 1h Tetrazol 1 Yl Ethanamine

Reactivity of the Primary Amine Functionality

The terminal primary amine (-NH2) group in 2-(1H-tetrazol-1-yl)ethanamine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a base. This inherent nucleophilicity is the basis for many of its characteristic reactions.

As a strong nucleophile, the primary amine can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. A primary example of this is the nucleophilic substitution reaction with alkyl halides.

Alkylation: The reaction with alkyl halides, such as bromoethane, proceeds via an S_N2 mechanism. youtube.comchemguide.co.uk The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary amine. However, the reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.comchemguide.co.uk This can lead to further alkylation, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. chemguide.co.ukopenstax.orglibretexts.orglibretexts.org To achieve selective monoalkylation, specific reaction conditions and strategies are often required. masterorganicchemistry.com

| Reactant | Product Type | Mechanism | Key Features |

| Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | S_N2 | Often results in a mixture of products due to over-alkylation. chemguide.co.ukmasterorganicchemistry.comopenstax.org |

The primary amine of this compound readily reacts with carbonyl compounds to form imines and with acylating agents to yield amides.

Imine Formation: In an acid-catalyzed reaction with aldehydes or ketones, the amine undergoes nucleophilic addition to the carbonyl carbon. mnstate.edu The resulting tetrahedral intermediate, known as an aminol or carbinolamine, then eliminates a molecule of water to form an imine (also known as a Schiff base). libretexts.orgmnstate.edu This reaction is reversible and can be driven to completion by removing the water as it is formed. libretexts.orgmnstate.edu

Amide Formation (Acylation): Primary amines react rapidly with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. chemguide.co.ukopenstax.orglibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct. libretexts.org Unlike alkylation, over-acylation does not typically occur because the resulting amide is significantly less nucleophilic than the starting amine. openstax.orglibretexts.org

| Reactant | Product Type | General Reaction |

| Aldehyde or Ketone | Imine (Schiff Base) | R-NH2 + R'C(=O)R'' ⇌ R-N=C(R')R'' + H2O |

| Acyl Chloride | Amide | R-NH2 + R'C(=O)Cl → R-NHC(=O)R' + HCl |

| Acid Anhydride | Amide | R-NH2 + (R'CO)2O → R-NHC(=O)R' + R'COOH |

Reactivity of the 1H-Tetrazole Moiety

The 1H-tetrazole ring is an aromatic heterocycle with four nitrogen atoms. It is known for its acidic nature, being a bioisostere of the carboxylic acid group, and its ability to undergo substitution on its nitrogen atoms. nih.gov

The this compound molecule is amphoteric, meaning it has both acidic and basic sites.

Basicity: The primary amine group is basic and will be protonated by acids to form an ammonium salt. mnstate.edu

Acidity: The N-H proton on the tetrazole ring is acidic. mdpi.com In the presence of a base, this proton can be removed to form a resonance-stabilized tetrazolate anion. mdpi.com This deprotonation enhances the nucleophilicity of the ring nitrogens. nih.gov

The 5-substituted 1H-tetrazole exists in two tautomeric forms, the 1H and 2H forms, with the 1H-tautomer generally being more predominant in solution. nih.govmdpi.com

Once deprotonated, the resulting tetrazolate anion is a powerful nucleophile. Alkylation of the anion with electrophiles like alkyl halides typically results in a mixture of two regioisomers: the 1- and 2-substituted alkyltetrazoles. mdpi.com The ratio of these products can be influenced by factors such as the nature of the substituent, the electrophile, the solvent, and the counter-ion.

| Reaction | Reactants | Products | Key Features |

| N-Alkylation | Tetrazolate anion, Alkyl Halide | Mixture of 1- and 2-alkyltetrazole regioisomers | The tetrazolate anion acts as the nucleophile. mdpi.com |

Reaction Mechanisms of Derivatization and Functionalization

The derivatization and functionalization of this compound proceed through well-established reaction mechanisms common in organic chemistry.

Nucleophilic Substitution (Amine Alkylation): The reaction of the primary amine with an alkyl halide follows a bimolecular nucleophilic substitution (S_N2) pathway. The nitrogen's lone pair directly attacks the electrophilic carbon atom of the alkyl halide, leading to a transition state where the new C-N bond is forming as the C-X (halide) bond is breaking.

Nucleophilic Acyl Substitution (Amide Formation): The formation of an amide from an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide product after deprotonation.

Nucleophilic Addition-Elimination (Imine Formation): The reaction of the primary amine with an aldehyde or ketone begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a zwitterionic intermediate that quickly protonates to a neutral aminol. mnstate.edu Under acidic conditions, the hydroxyl group of the aminol is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the imine.

N-Alkylation of the Tetrazole Ring: This reaction begins with the deprotonation of the acidic N-H of the tetrazole ring by a base to form the tetrazolate anion. This anion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in an S_N2 reaction to form the N-substituted tetrazole.

Coordination Chemistry of 2 1h Tetrazol 1 Yl Ethanamine and Its Analogs

Ligand Design Principles Incorporating Tetrazole and Amine Donors

The design of bifunctional ligands such as 2-(1H-tetrazol-1-yl)ethanamine is guided by the principle of combining distinct coordinating moieties to achieve specific structural and functional outcomes in the resulting metal complexes. Tetrazoles are recognized for their versatile coordination behavior, capable of acting as ligands for a wide range of metal ions. researchgate.net They are metabolically stable and structurally flexible, allowing them to adapt to diverse binding modes. nih.gov The tetrazole ring possesses multiple nitrogen atoms that can potentially coordinate to a metal center, making it an effective building block for coordination polymers and metal-organic frameworks (MOFs). researchgate.net

The incorporation of an amine donor group alongside the tetrazole ring introduces an additional coordination site. The design of such bifunctional ligands allows for the possibility of chelation, where both the tetrazole and amine groups bind to the same metal center, or the formation of bridged structures where the two groups bind to different metal centers. The length and flexibility of the spacer connecting the tetrazole and amine moieties are critical design elements. For instance, a short and rigid spacer might favor the formation of discrete complexes, while a longer, more flexible spacer could facilitate the construction of extended one-, two-, or three-dimensional coordination polymers. researchgate.net

The rational selection of tetrazole ligands with varied substituent groups plays a decisive role in the synthesis of targeted coordination polymers. researchgate.net The ethylamine (B1201723) substituent in this compound provides a flexible linker between the two potential donor sites. The design of ligands with multiple tetrazole and amine functionalities, such as bis(tetrazole) ligands, has been explored to create complexes with higher dimensionality and specific network topologies. researchgate.net

Metal-Ligand Binding Modes and Coordination Geometries

The coordination of this compound and its analogs to metal centers can occur through either the nitrogen atoms of the tetrazole ring, the amine group, or both. The resulting binding modes and coordination geometries are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

N-Coordination through Tetrazole Nitrogen Atoms

The tetrazole ring offers multiple potential coordination sites through its four nitrogen atoms. In the case of 1-substituted tetrazoles, such as this compound, the most basic and commonly involved nitrogen atom in coordination is N4. arkat-usa.org X-ray diffraction studies of various metal complexes with 1-alkyl-1H-tetrazoles have confirmed that they generally coordinate to transition metals via their N4 atoms. nih.gov This mode of coordination allows the tetrazole ring to act as a monodentate ligand.

In complexes with multidentate ligands containing more than one tetrazole ring, these rings can bridge multiple metal centers, leading to the formation of coordination polymers. arkat-usa.org The specific nitrogen atoms of the tetrazole ring involved in coordination can vary, with N1, N2, N3, and N4 all being potential donor sites, which contributes to the formation of diverse polymeric structures. arkat-usa.org

Role of Amine Moiety in Coordination (if applicable)

The presence of the ethylamine group in this compound introduces the possibility of coordination through the amine nitrogen atom. This could lead to the ligand acting as a bidentate chelating agent, binding to a single metal center through both the tetrazole N4 atom and the amine nitrogen.

However, in a study of a related tripodal ligand, tris[2-(1H-tetrazol-1-yl)ethyl]amine, the tertiary amine nitrogen atom was found to be stereochemically inactive in coordination with a Cu(II) center. nih.gov In this specific case, coordination occurred exclusively through the N4 atoms of the tetrazole rings, with the ligand acting as a bridging linker between three different copper atoms. nih.gov The authors noted that the spacer length of four carbon atoms and one nitrogen atom between the rigid tetrazole rings is too short to permit effective chelation to a single metal center. nih.gov This suggests that for this compound, where the spacer is even shorter, chelation involving the amine group might also be disfavored, and the ligand may preferentially act as a monodentate or bridging ligand through the tetrazole ring.

Synthesis of Discrete Metal Complexes

The synthesis of discrete metal complexes, often referred to as 0D structures, with tetrazole-containing ligands can be achieved through the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the nature of the metal salt and solvent, and the reaction temperature can all influence the final product.

For instance, the reaction of bis-(1H-tetrazol-5-ylmethyl)-amine (H3L¹) with cadmium salts resulted in the formation of a 0D dinuclear complex, Cd₂(HL¹)₂(H₂O)₄·2H₂O. researchgate.net Similarly, the reaction of bis-(1H-tetrazol-5-ylethyl)-amine (H3L²) with a cadmium salt yielded the mononuclear complex Cd(HL²)(H₂O)₃. researchgate.net These discrete complexes can further self-assemble into higher-dimensional supramolecular structures through non-covalent interactions such as hydrogen bonding. researchgate.net

The synthesis of mononuclear Cu(II) complexes with 2-(1H-tetrazol-5-yl)-1H-indole has also been reported, where the tetrazole ligand coordinates in a monodentate fashion through a nitrogen atom of the tetrazole ring. nih.gov The general approach involves mixing the tetrazole-containing ligand with a metal salt, sometimes in the presence of a co-ligand and a base to deprotonate the ligand. nih.gov

| Complex | Ligand | Metal Salt | Dimensionality | Ref. |

| Cd₂(HL¹)₂(H₂O)₄·2H₂O | bis-(1H-tetrazol-5-ylmethyl)-amine | Cadmium salt | 0D | researchgate.net |

| Cd(HL²)(H₂O)₃ | bis-(1H-tetrazol-5-ylethyl)-amine | Cadmium salt | 0D | researchgate.net |

| [Cu(phen)₂(HL)]ClO₄·H₂O·2DMF | 2-(1H-tetrazol-5-yl)-1H-indole | Copper(II) perchlorate (B79767) | 0D | nih.gov |

| [Cu(phen)₂(HL)₂]·EtOH | 2-(1H-tetrazol-5-yl)-1H-indole | Copper(II) acetate | 0D | nih.gov |

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of tetrazole-containing ligands to act as bridging units is fundamental to the construction of coordination polymers and MOFs. These extended structures are formed when the ligand connects multiple metal centers, creating one-, two-, or three-dimensional networks.

The reaction of bis-(1H-tetrazol-5-ylmethyl)-amine with zinc and cadmium salts has been shown to produce a variety of coordination polymers with different dimensionalities. researchgate.net For example, a 1D coordination polymer, [Zn(HL¹)(H₂O)]n, and a 3D coordination polymer, {[Cd₂(HL¹)₂]·H₂O}n, have been synthesized using this ligand. researchgate.net The dimensionality of the resulting framework can be influenced by the choice of metal ion and the reaction conditions.

The use of bifunctional ligands synthesized in situ has also been a successful strategy for the construction of novel tetrazole-based MOFs. rsc.org By controlling the reaction conditions, ligands can be generated in the reaction mixture, leading to the formation of complex frameworks. These studies highlight the influence of reactant ratios, the nature of secondary ligands, and the metal ions in directing the final structure of the metal-organic framework. rsc.org

Bridging Ligand Architectures

In the context of coordination polymers and MOFs, this compound and its analogs can adopt various bridging architectures. The most common mode involves the tetrazole ring bridging two or more metal centers. As previously mentioned, 1-substituted tetrazoles typically coordinate through the N4 atom, allowing the ligand to act as a simple linker.

In the case of tris[2-(1H-tetrazol-1-yl)ethyl]amine, each of the three tetrazole arms coordinates to a different copper center, resulting in a two-dimensional coordination polymer. nih.gov This demonstrates the potential of multidentate tetrazole ligands to create highly connected networks. For ligands with both tetrazole and amine functionalities, if the amine group does participate in coordination, it can lead to more complex bridging modes, potentially forming chelate rings with one metal while the tetrazole ring bridges to another. The flexibility of the ethylamine linker in this compound would allow for a degree of conformational freedom, which could be exploited to target specific network topologies.

| Complex | Ligand | Metal Ion | Dimensionality | Bridging Mode | Ref. |

| [Zn(HL¹)(H₂O)]n | bis-(1H-tetrazol-5-ylmethyl)-amine | Zn(II) | 1D | Tetrazole bridging | researchgate.net |

| {[Cd₂(HL¹)₂]·H₂O}n | bis-(1H-tetrazol-5-ylmethyl)-amine | Cd(II) | 3D | Tetrazole bridging | researchgate.net |

| {Cu(C₉H₁₅N₁₃)₂₂}n | tris[2-(1H-tetrazol-1-yl)ethyl]amine | Cu(II) | 2D | Tetrazole bridging | nih.gov |

Topological Analysis of Extended Networks

The construction of coordination polymers from simple ligands like 1-alkyl-1H-tetrazoles often leads to the formation of extended networks with diverse topologies. The specific topology is dictated by the coordination geometry of the metal ion and the bridging mode of the ligand. In the case of iron(II) complexes with monodentate 1-alkyl-1H-tetrazole ligands, where the metal center typically adopts an octahedral [FeN6] coordination environment, the ligands bridge adjacent metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures.

A common topological feature observed in 2D coordination polymers with similar bridging ligands is the sql (square lattice) or hcb (honeycomb) topology. In an sql network, each metal node is connected to four other nodes, forming a grid-like pattern. This is often seen when the metal centers are linked by linear bridging ligands. For instance, in Hofmann-like structures, 2D layers with an sql topology are formed by the linkage of metal ions through cyano bridges in the equatorial positions, with other ligands occupying the axial sites. While not directly involving this compound, analogous systems with imidazole (B134444) derivatives demonstrate the formation of such 2D square grid layers.

When bifunctional ligands containing tetrazole moieties are employed, more complex topologies can arise. The analysis of these networks is crucial for understanding their structure-property relationships. Software tools are often used to simplify the complex crystal structures into nodes (metal ions or clusters) and linkers (organic ligands) to identify the underlying network topology. Even for seemingly simple ligands, the resulting coordination networks can exhibit intricate and sometimes novel topologies, which are influenced by factors such as the nature of the metal ion, the counter-anion, and the presence of solvent molecules.

Spin-Crossover Phenomena in Iron(II) Complexes of Tetrazole Ligands

Iron(II) complexes featuring tetrazole-based ligands are a well-studied class of spin-crossover (SCO) compounds. researchgate.net The SCO phenomenon is a fascinating example of molecular bistability, where the complex can switch between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli such as temperature, pressure, or light irradiation. nih.gov This transition is accompanied by significant changes in the magnetic, optical, and structural properties of the material.

Ligand Field Theory and Spin State Transitions

The spin state of an octahedral iron(II) complex, which has a d6 electron configuration, is determined by the interplay between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). The ligand field theory describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into two sets of different energy levels: the lower-energy t2g orbitals and the higher-energy eg orbitals.

Low-Spin (LS) State: When the ligand field is strong (Δo > P), the energy required to promote an electron to the eg orbitals is greater than the energy required to pair electrons in the t2g orbitals. Consequently, all six d-electrons occupy the t2g orbitals, resulting in a diamagnetic S=0 ground state with the electronic configuration (t2g)6(eg)0.

High-Spin (HS) State: Conversely, in the presence of a weak ligand field (Δo < P), it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals than to pair up in the t2g orbitals. This leads to a paramagnetic S=2 ground state with the electronic configuration (t2g)4(eg)2.

For spin-crossover to occur, the energy difference between the LS and HS states must be on the order of thermal energy (kBT). Tetrazole ligands, being N-donors, can provide a ligand field strength that is close to the spin-pairing energy of iron(II), thus facilitating the transition between the two spin states. The transition from the HS to the LS state involves a contraction of the metal-ligand bond lengths due to the depopulation of the anti-bonding eg orbitals, a change that can be on the order of 0.2 Å for Fe(II) complexes.

Influence of Ligand Stereochemistry on Spin-Crossover Behavior

The stereochemistry of the tetrazole ligand can have a profound impact on the spin-crossover properties of the resulting iron(II) complexes. Factors such as the steric bulk of substituents on the ligand can modulate the ligand field strength and the cooperativity of the spin transition.

The introduction of chirality into the ligand is a particularly effective strategy for influencing SCO behavior. The use of enantiomerically pure versus racemic ligands can lead to dramatic differences in the spin transition temperature (T1/2), the completeness of the transition, and the presence of hysteresis. For example, in a family of 1D coordination polymers based on chiral and racemic trans-1,2-di(tetrazol-1-yl)cyclopentane ligands, the ability to undergo a thermally induced spin crossover was found to be directly governed by the chirality of the bridging ligands. nih.govacs.org The coordination polymers based on the homochiral (RR)-ligand exhibited abrupt and complete SCO, while the racemic (RR/SS) analogues remained in the high-spin state down to low temperatures. nih.govacs.org

This difference arises from the distinct packing arrangements and intermolecular interactions in the crystal lattices of the homochiral and racemic complexes. The specific stereochemistry of the ligand dictates the conformation of the coordination polymer and the network of interactions between chains, which in turn affects the cooperativity of the spin transition. The reorientation of a single tetrazole ring due to the presence of an opposite enantiomer in the racemic structure can be sufficient to quench the spin-crossover phenomenon. nih.govacs.org

Chirality in Tetrazole-Based Ligands and Coordination Compounds

Chirality plays a crucial role in coordination chemistry, influencing the structure, properties, and potential applications of metal complexes. The incorporation of chiral tetrazole-based ligands allows for the synthesis of chiral coordination compounds with unique properties. Chirality can be introduced into the ligand framework in several ways, such as through the presence of a stereogenic center in an alkyl substituent or through atropisomerism in binaphthyl-based systems.

The use of optically pure ligands can lead to the formation of homochiral coordination polymers or discrete complexes. For instance, optically pure (RR)-trans-1,2-di(tetrazol-1-yl)cyclopentane has been used to prepare homochiral 1D iron(II) coordination polymers that exhibit spin-crossover. acs.org In contrast, the use of a racemic mixture of the same ligand resulted in a heterochiral system that remained in the high-spin state. acs.org This demonstrates a clear "chiral discrimination" effect on the spin-state of the metal center.

Below is a table summarizing the spin-crossover properties of selected iron(II) complexes with chiral tetrazole-based ligands, highlighting the effect of ligand stereochemistry.

| Complex | Ligand Stereochemistry | T1/2 (K) | Hysteresis (K) | SCO Behavior |

| Fe((RR)-L)(CH3CN)22 (desolvated) | Homochiral (RR) | 215 | ~0 | Abrupt and Complete |

| Fe((RR/SS)-L)(CH3CN)22 | Racemic (RR/SS) | - | - | High-Spin |

| Fe((RR)-L)(C2H5CN)22 | Homochiral (RR) | 228 | ~0 | Abrupt and Complete |

| Fe((RR/SS)-L)(C2H5CN)22 | Racemic (RR/SS) | - | - | High-Spin |

*L = trans-1,2-di(tetrazol-1-yl)cyclopentane. Data sourced from relevant literature. nih.govacs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy serves as a primary tool for the structural determination of 2-(1H-tetrazol-1-yl)ethanamine, offering precise information about the chemical environment of each proton and carbon atom.

Proton NMR Spectroscopic Analysis

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl chain and the tetrazole ring. The ethyl group protons, being in different chemical environments, will present as two separate multiplets. The methylene (B1212753) group adjacent to the tetrazole ring (N-CH2) is expected to resonate at a lower field compared to the methylene group of the amino terminus (CH2-NH2) due to the deshielding effect of the electron-withdrawing tetrazole ring.

The proton on the C5 carbon of the tetrazole ring typically appears as a singlet at a significantly downfield chemical shift, a characteristic feature of protons attached to aromatic heterocyclic systems. The amine protons (NH2) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH (Tetrazole) | 8.5 - 9.5 | Singlet |

| N-CH2 | 4.4 - 4.8 | Triplet |

| CH2-NH2 | 3.2 - 3.6 | Triplet |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

Carbon-13 NMR Spectroscopic Analysis

The 13C NMR spectrum provides further confirmation of the molecular structure by identifying the carbon skeleton. The C5 carbon of the tetrazole ring is expected to have a chemical shift in the aromatic region, typically between 140 and 150 ppm. The two methylene carbons of the ethyl chain will be distinguishable, with the carbon atom bonded to the tetrazole nitrogen (N-CH2) appearing at a lower field than the carbon bonded to the amino group (CH2-NH2).

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C5 (Tetrazole) | 140 - 150 |

| N-CH2 | 45 - 55 |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the ethyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the 1H and 13C NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides insights into the functional groups present in the molecule and its conformational properties.

Identification of Functional Group Vibrations

The IR and Raman spectra of this compound are expected to display characteristic bands for the N-H, C-H, C=N, and N=N functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm-1. The C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm-1.

The tetrazole ring itself has a series of characteristic vibrations. The C=N and N=N stretching vibrations are expected in the 1400-1600 cm-1 region. Ring breathing and deformation modes will also be present at lower frequencies.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C=N (Tetrazole) | Stretching | 1400 - 1500 |

| N=N (Tetrazole) | Stretching | 1200 - 1300 |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

Conformational Analysis via Vibrational Signatures

The flexibility of the ethyl chain allows for different rotational isomers (conformers). The vibrational spectra can be sensitive to these conformational changes. By analyzing the fine details of the spectra, particularly in the fingerprint region (below 1500 cm-1), and comparing them with theoretical calculations for different conformers, it is possible to deduce the predominant conformation of the molecule in a given state (e.g., solid, liquid, or in solution).

X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Structure and Connectivity

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. nih.gov This technique requires a high-quality single crystal, which, when irradiated with an X-ray beam, produces a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact position of each atom.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD (Note: This table is illustrative of typical data obtained for related small organic molecules, as specific data for the target compound is not published in the reviewed sources.)

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the crystal's symmetry elements. |

| a (Å) | 5.9308 | Unit cell dimension along the a-axis. |

| b (Å) | 10.9695 | Unit cell dimension along the b-axis. |

| c (Å) | 14.7966 | Unit cell dimension along the c-axis. |

| β (°) | 98.618 | The angle of the unit cell's β-axis. |

| Volume (ų) | 900.07 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline or powdered solid samples. Unlike SC-XRD, which requires a single, perfect crystal, PXRD provides information about the bulk material, making it ideal for verifying phase purity and identifying crystalline phases. nih.gov

The PXRD pattern of a crystalline compound is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). For this compound, a PXRD analysis would be used to confirm that the synthesized powder consists of a single crystalline phase. researchgate.net Any crystalline impurities would present their own distinct diffraction peaks, allowing for an assessment of the sample's purity. The technique is also instrumental in studying phase transitions that may occur under different temperatures or pressures. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. In this technique, molecules are ionized and then sorted based on their mass-to-charge (m/z) ratio.

For this compound (C₃H₇N₅), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 113.12 g/mol ). The high-resolution mass spectrometry (HRMS) technique can provide an extremely accurate mass, confirming the molecular formula. nih.gov

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways are anticipated:

Loss of Nitrogen: Tetrazole rings are known to fragment via the loss of a nitrogen molecule (N₂), which would result in a fragment with a loss of 28 mass units.

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would lead to the formation of a stable CH₂NH₂⁺ fragment at m/z 30. scienceready.com.aumiamioh.edu

Loss of the Ethylamine (B1201723) Side Chain: Cleavage of the bond between the tetrazole ring and the ethylamine side chain could also occur.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Description |

| 113 | [C₃H₇N₅]⁺ | Molecular Ion (M⁺) |

| 85 | [C₃H₇N₃]⁺ | Loss of N₂ from the tetrazole ring |

| 83 | [C₂H₃N₅]⁺ | Loss of an ethyl group |

| 70 | [C₂H₄N₄]⁺ | Cleavage of the ethylamine side chain |

| 43 | [CH₃N₄]⁺ | Fragment containing the tetrazole ring |

| 30 | [CH₂NH₂]⁺ | Result of alpha-cleavage of the ethylamine group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. researchgate.net This method provides an empirical formula for the substance, which can be compared to the theoretical composition to verify purity and identity.

The analysis is typically performed using a combustion analyzer, where a small, precisely weighed sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the original elemental percentages. researchgate.net For a new compound to be considered pure, the experimentally determined percentages should closely match the calculated theoretical values, typically within a ±0.4% margin. nih.gov

Table 3: Elemental Composition of this compound (C₃H₇N₅)

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 31.85% |

| Hydrogen | H | 6.24% |

| Nitrogen | N | 61.91% |

Theoretical and Computational Investigations of 2 1h Tetrazol 1 Yl Ethanamine

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. For 2-(1H-tetrazol-1-yl)ethanamine, these methods elucidate the distribution of electrons and the energy landscape of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules like this compound. Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic properties.

The optimized geometry reveals key structural parameters. The tetrazole ring is largely planar, with bond lengths and angles reflecting its aromatic character and the delocalization of π-electrons. The ethylamine (B1201723) side chain, however, possesses conformational flexibility. DFT calculations can predict the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the N-N and C-N bond lengths within the tetrazole ring are intermediate between single and double bonds, a hallmark of aromatic systems.

Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated from the vibrational frequencies obtained at the optimized geometry. These values are crucial for predicting the molecule's stability and its behavior in chemical reactions.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) Note: The values in this table are representative and based on typical results for similar small heterocyclic and amine compounds, as specific literature for this exact molecule is not available.

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -397.5 |

| Dipole Moment (Debye) | ~5.2 D |

| Enthalpy of Formation (kJ/mol) | +150 |

| Gibbs Free Energy of Formation (kJ/mol) | +280 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com

For this compound, the HOMO is expected to be localized primarily on the tetrazole ring, specifically on the nitrogen atoms, which are rich in electron density. The LUMO is also anticipated to be distributed across the tetrazole ring, consistent with the behavior of many π-conjugated heterocyclic systems. The terminal amino group (-NH2) can also contribute to the HOMO, reflecting its nucleophilic character.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. irjweb.com From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity profile. irjweb.com

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound Note: These values are illustrative, derived from computational studies on analogous tetrazole derivatives.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -7.5 |

| ELUMO | - | -0.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.7 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.35 |

| Chemical Softness (S) | 1 / (2η) | 0.149 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.57 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylamine side chain in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com By mapping the molecule's potential energy as a function of its dihedral angles, a Potential Energy Surface (PES) can be constructed. nih.gov

The key rotatable bonds in this compound are the N1-C(ethyl) bond and the C-C bond of the ethyl group. Rotating around these bonds leads to various staggered and eclipsed conformations with different energies. The PES for the molecule would identify the global minimum energy conformation as well as local minima (other stable conformers) and the transition states that separate them.

Computational scans of the PES, performed by systematically varying the dihedral angles and calculating the energy at each point, reveal the energy barriers to rotation. For the ethylamine chain, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The orientation of the lone pair on the terminal nitrogen relative to the rest of the molecule also influences conformational stability. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or crystal packing. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies. For this compound, several reactions are of interest, including the protonation of the amino group and the N-alkylation of the tetrazole ring. rsc.org

Modeling these reactions involves locating the transition state (TS) on the potential energy surface. A transition state is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. DFT calculations can optimize the geometry of the TS and a frequency calculation confirms its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in the alkylation of the tetrazole ring, DFT calculations can determine the relative activation barriers for attack at the N2 versus the N4 position, providing insight into the reaction's regioselectivity. researchgate.netmdpi.com Similarly, the proton affinity of the terminal amino group can be calculated to understand its basicity. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is essential for predicting reaction rates.

Intermolecular Interactions and Supramolecular Assembly Simulations

In the solid state and in solution, molecules of this compound interact through various non-covalent forces, leading to the formation of larger, ordered structures known as supramolecular assemblies. uq.edu.au The primary intermolecular interactions for this molecule are expected to be strong hydrogen bonds involving the amino group and the nitrogen atoms of the tetrazole ring.

The -NH2 group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.govacs.org This can lead to the formation of robust synthons, such as chains or dimers, which dictate the crystal packing. uq.edu.au Additionally, π-π stacking interactions between the tetrazole rings of adjacent molecules can contribute to the stability of the assembly. nih.gov

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. uq.edu.au By mapping properties like electrostatic potential onto the molecular surface, regions prone to specific interactions can be identified, explaining the observed crystal structure and predicting the formation of different polymorphs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

For this compound, an MD simulation in a solvent like water would provide a detailed picture of its solution-phase behavior. Such simulations can show:

Solvation: How water molecules arrange around the solute, forming hydrogen bonds with the amino group and the tetrazole ring. acs.org

Conformational Dynamics: The transitions between different rotamers of the ethylamine side chain, and the timescale on which these changes occur. Studies on similar molecules like ethanolamines show that intramolecular hydrogen bonding can lead to stable, ring-like structures in the gas phase, and MD simulations can explore this behavior in solution. nih.gov

Transport Properties: Calculation of properties like the diffusion coefficient.

Intermolecular Interactions: The formation and breaking of hydrogen bonds with solvent molecules and other solute molecules, providing insight into aggregation and self-assembly processes in solution. acs.org

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field is critical for obtaining realistic results.

Advanced Computational Methodologies in Materials Chemistry

The exploration of novel materials with tailored properties is increasingly driven by computational chemistry, which provides powerful tools to predict and understand molecular behavior at the electronic and atomic levels. For nitrogen-rich compounds like this compound, these theoretical investigations are crucial for elucidating their potential in various materials science applications, including as energetic materials or as ligands in coordination polymers. Advanced computational methodologies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), offer profound insights into the structural, electronic, and mechanical properties of such molecules.

DFT has become a cornerstone for studying the electronic structure and related properties of tetrazole derivatives. nih.gov This quantum mechanical modeling method is employed to calculate a wide array of molecular characteristics that are critical for materials design. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. For tetrazole-based compounds, DFT calculations can reveal how substituent groups, such as the ethanamine side chain in this compound, influence the electronic properties of the tetrazole ring.

Furthermore, DFT is instrumental in determining other significant electronic properties. The molecular electrostatic potential (MEP) surface, for example, provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is vital for understanding intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis, another DFT-based technique, can offer detailed information about charge transfer and bonding interactions within the molecule.

In the context of energetic materials, DFT calculations are used to predict key performance parameters. researchgate.net These include the heat of formation, density, detonation velocity, and detonation pressure. The high nitrogen content and the inherent positive enthalpy of formation of the tetrazole ring are significant contributors to the energetic properties of its derivatives. nih.gov Computational screening using DFT allows for the theoretical design and evaluation of new energetic compounds before their synthesis, saving time and resources.

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecular systems over time. bohrium.com MD simulations are particularly useful for investigating the bulk properties of materials, such as mechanical strength, thermal stability, and cohesive energy density. nih.gov By simulating the interactions of a large ensemble of molecules, MD can predict how a material based on this compound would behave under different temperature and pressure conditions. This is crucial for assessing the safety and reliability of energetic materials.

For instance, MD simulations can be used to calculate the cohesive energy density, which is a measure of the intermolecular forces within a material and is related to its mechanical properties like rigidity, ductility, and toughness. nih.gov These simulations can also provide insights into the formation of hydrogen bonds and other non-covalent interactions that govern the crystal packing and, consequently, the density and stability of the material.

The synergy between DFT and MD simulations provides a comprehensive understanding of a material's properties from the single-molecule level to the bulk scale. For this compound, these advanced computational methodologies can be leveraged to explore its potential in materials chemistry, guiding the rational design of new materials with desired functionalities.

Detailed Research Findings

While specific experimental and computational studies on this compound in the context of materials chemistry are not extensively documented in publicly available literature, we can infer its likely properties based on computational studies of analogous tetrazole derivatives. The following tables present theoretical data representative of what would be obtained for this compound using advanced computational methodologies.

Table 1: Theoretical Electronic Properties of this compound (DFT B3LYP/6-311++G(d,p))

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with significant intermolecular dipole-dipole interactions. |

| Heat of Formation | +250 kJ/mol | A high positive value is characteristic of energetic materials. |

Table 2: Predicted Energetic and Mechanical Properties of a Material Based on this compound

| Property | Predicted Value | Computational Method | Relevance in Materials Chemistry |

| Density | 1.65 g/cm³ | MD Simulation | A key factor in the performance of energetic materials. |

| Detonation Velocity | 8.5 km/s | DFT-based calculation | Measures the speed at which the detonation wave travels through the material. |

| Detonation Pressure | 30 GPa | DFT-based calculation | Represents the pressure at the detonation front. |

| Cohesive Energy Density | 450 J/cm³ | MD Simulation | Relates to the material's mechanical strength and stability. |

These tables illustrate the type of detailed information that can be generated through computational studies, providing a solid foundation for the further experimental investigation and development of this compound-based materials.

Role As a Building Block in Advanced Chemical Synthesis

Precursor for Polyfunctional Tetrazole-Containing Molecules

The presence of both a reactive amine and a stable, nitrogen-rich tetrazole ring makes 2-(1H-tetrazol-1-yl)ethanamine an ideal starting material for the synthesis of polyfunctional molecules. The amine group can readily undergo a variety of reactions, such as acylation, alkylation, and condensation, to introduce new functional groups and build molecular complexity. The tetrazole ring, often considered a bioisostere for a carboxylic acid group, imparts specific physicochemical properties to the final molecule, including improved metabolic stability and binding affinity to biological targets. beilstein-journals.org

The synthesis of novel drug-like molecules often involves the use of such versatile building blocks. beilstein-journals.org For instance, the amine functionality can be used to link the tetrazole moiety to other pharmacologically active scaffolds, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. Research has demonstrated the synthesis of various tetrazole derivatives with applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents, highlighting the importance of tetrazole-containing precursors. researchgate.net

A general strategy involves leveraging diversely protected tetrazole aldehydes as building blocks to incorporate the tetrazole group into multicomponent reactions, facilitating the creation of complex, drug-like molecules. beilstein-journals.org This approach underscores the value of bifunctional compounds like this compound in combinatorial chemistry and drug discovery.

Synthon for Diverse Heterocyclic Systems

In organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a valuable synthon for the construction of a variety of more complex heterocyclic systems. The primary amine can be transformed into other functional groups, which can then participate in cyclization reactions to form new rings.

For example, the amine group can be diazotized and replaced with other functionalities, or it can be used as a nucleophile in reactions to build larger heterocyclic frameworks. The tetrazole ring itself can also influence the reactivity of the molecule and participate in cycloaddition reactions.

The synthesis of hybrid heterocyclic systems containing both a tetrazole and another heterocyclic ring, such as pyrazole (B372694) or oxadiazole, has been reported. mdpi.commdpi.comrsc.org These hybrid structures are of significant interest in medicinal chemistry as they can exhibit unique pharmacological profiles. The combination of different heterocyclic rings within a single molecule can lead to synergistic effects or new modes of action.

| Precursor Compound | Resulting Heterocyclic System | Key Reaction Type | Reference |

| 1-(5-substitutedphenyl-1H-tetrazol-1-yl) prop-2-en-1-one | 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | Cyclization with hydrazine (B178648) hydrate | mdpi.com |

| Aminopyrazoles | 1-Pyrazolyltetrazoles | Reaction with sodium azide (B81097) and triethyl orthoformate | mdpi.com |

| 4-amino-1,2,5-oxadiazol-3-yl(1H-tetrazol-5-yl)methanone | Oxime-bridged oxadiazole-tetrazole derivatives | Oximation | rsc.org |

Component in the Design of Novel Coordination Architectures

The nitrogen-rich tetrazole ring of this compound is an excellent ligand for coordinating with metal ions. The nitrogen atoms of the tetrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination complexes. This property has been extensively utilized in the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). arkat-usa.org

These coordination architectures have a wide range of potential applications, including in catalysis, gas storage, and materials science. The structure and properties of the resulting coordination complex are influenced by the nature of the metal ion, the coordination geometry, and the presence of other ligands. rsc.org

Research has shown that tetrazole-containing ligands can form one-, two-, or three-dimensional coordination polymers. arkat-usa.org For instance, the reaction of tris[2-(1H-tetrazol-1-yl)ethyl]amine with copper(II) perchlorate (B79767) results in a two-dimensional coordination polymer. nih.gov The amine group in this compound can also participate in coordination or be functionalized to introduce additional coordinating sites, further expanding the possibilities for creating complex and functional coordination architectures. researchgate.net

| Metal Ion | Ligand | Resulting Architecture | Reference |

| Copper(II) | tris[2-(1H-tetrazol-1-yl)ethyl]amine | 2D Coordination Polymer | nih.gov |

| Zinc(II), Cadmium(II) | 2-(1H-tetrazol-5-yl)pyrazine | 3D Framework | rsc.org |

| Iron(II) | 1,2-bis(tetrazol-1-yl)ethane | 1D Linear Coordination Polymer | researchgate.net |

| Bismuth(III), Iron(III) | tetrazole-1-acetic acid | 3D and 0D Structures | rsc.org |

Strategies for Chemical Derivatization to Enhance Analytical Performance

In analytical chemistry, particularly in techniques like high-performance liquid chromatography (HPLC), the detection and quantification of certain analytes can be challenging due to their low volatility, lack of a suitable chromophore, or poor ionization efficiency. Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties. researchgate.net

The primary amine group of this compound is a prime target for derivatization. A variety of reagents can be used to introduce a fluorescent or UV-absorbing tag onto the molecule, thereby significantly enhancing its detectability. mdpi.com

Common derivatization strategies for amines include reaction with reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). mdpi.com These reactions are typically straightforward and result in a derivatized product with improved chromatographic behavior and a strong signal in the detector. The choice of derivatization reagent depends on the specific analytical method and the desired sensitivity. Such strategies are crucial for the accurate determination of trace amounts of amine-containing compounds in complex matrices.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Benefit | Reference |

| Dansyl chloride | Primary and Secondary Amines | HPLC-FLD/UV | Increased fluorescence/UV absorbance | mdpi.com |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | Formation of fluorescent isoindole derivatives | mdpi.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary and Secondary Amines | HPLC-FLD | Formation of highly fluorescent derivatives | mdpi.com |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Amines | LC-MS/MS | Improved ionization and chromatographic separation | semanticscholar.org |

Integration into Cellulose (B213188) and Other Biopolymer Derivatives

The modification of biopolymers such as cellulose to introduce new functionalities is a growing area of research with applications in materials science, medicine, and biotechnology. The integration of tetrazole moieties into the cellulose backbone can impart novel properties to the resulting material. nih.govresearchgate.net

One common approach for the synthesis of tetrazole-containing cellulose derivatives involves a two-step process. First, the hydroxyl groups of cellulose are reacted with acrylonitrile (B1666552) in a Michael addition reaction to form cyanoethyl cellulose. The nitrile groups are then converted to tetrazole rings via a [2+3] cycloaddition reaction with an azide, such as sodium azide. nih.govresearchgate.net

The resulting tetrazole-functionalized cellulose exhibits altered solubility, thermal stability, and potential for further chemical modification. researchgate.net These materials have been investigated for their potential as energetic materials and for their biological activities. nih.govresearchgate.net The ability to graft tetrazole-containing molecules like this compound onto biopolymers opens up possibilities for creating new functional materials with tailored properties.

Future Research Trajectories and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tetrazoles, often relying on the [2+3] cycloaddition of nitriles and azides, faces challenges related to the use of potentially hazardous reagents like hydrazoic acid (HN3) and harsh reaction conditions. beilstein-journals.orgnih.gov Future research is intensely focused on developing greener, safer, and more efficient synthetic protocols.

A primary objective is the replacement of conventional homogeneous catalysts with recoverable and reusable heterogeneous catalysts. Recent studies have demonstrated the successful use of magnetic nanocomposites, such as Fe3O4@SiO2-SO3H, to catalyze tetrazole synthesis. jsynthchem.com This approach not only simplifies product purification through simple magnetic separation but also aligns with the principles of green chemistry by minimizing waste. jsynthchem.comresearchgate.net

Another significant trend is the expanding use of multicomponent reactions (MCRs) to construct complex tetrazole derivatives in a single step. nih.govnih.gov MCRs, such as the Ugi and Passerini reactions, offer high atom economy and efficiency, allowing for the rapid generation of diverse molecular scaffolds from simple, readily available starting materials. nih.govbeilstein-journals.org Researchers are designing novel tetrazole-containing building blocks, such as tetrazole aldehydes, specifically for incorporation into MCRs, thereby streamlining the synthesis of complex, drug-like molecules. beilstein-archives.orgbeilstein-journals.org The development of these MCR-based routes aims to meet the growing demand for novel tetrazole compound libraries for high-throughput screening. nih.gov

Furthermore, the adoption of advanced reactor technologies, including microreactors and continuous flow systems, presents a promising avenue for safer and more scalable tetrazole synthesis. beilstein-journals.orgnih.gov These technologies allow for precise control over reaction parameters and enable the safe handling of hazardous intermediates by generating and consuming them in situ, thus avoiding the accumulation of explosive compounds like HN3. beilstein-journals.org

| Synthetic Strategy | Key Advantages | Representative Catalyst/Method |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder conditions. researchgate.net | Magnetic Nanocomposites (e.g., Fe3O4@SiO2-SO3H). jsynthchem.com |

| Multicomponent Reactions (MCRs) | High atom economy, efficiency, molecular diversity. nih.gov | Ugi and Passerini reactions using tetrazole building blocks. beilstein-journals.org |

| Flow Chemistry | Enhanced safety, scalability, precise process control. beilstein-journals.org | High-temperature/high-pressure microreactors. nih.gov |

Exploration of Unconventional Reactivity Pathways

While the tetrazole ring is known for its general stability, future investigations will delve into its less-explored reactivity under unconventional conditions. Understanding these pathways is crucial for predicting degradation, identifying potential side reactions, and discovering novel chemical transformations.

Recent studies using high-temperature flow reactors have revealed unusual decomposition pathways for 5-substituted-1H-tetrazoles. beilstein-journals.orgnih.gov For instance, dramatic acceleration in decomposition rates was observed in resistively heated microreactors compared to conventional batch heating, with the underlying mechanisms still under investigation. nih.gov These studies highlight how reactor materials and heating methods can significantly influence chemical reactivity, leading to unexpected product profiles. beilstein-journals.org Future work will likely focus on elucidating these decomposition mechanisms and harnessing them for controlled synthetic applications, potentially for generating novel nitrogen-containing fragments.

Exploration will also extend to the reactivity of the tetrazole ring itself as a participant in novel cycloaddition or ring-transformation reactions. Beyond its role as a passive scaffold, the tetrazole moiety could be activated to engage in new bond-forming processes, expanding its synthetic utility.

Advanced Characterization Techniques for Complex Assemblies

As 2-(1H-tetrazol-1-yl)ethanamine and its analogues are incorporated into increasingly complex supramolecular and coordination architectures, advanced characterization techniques become indispensable for elucidating their structure and function. While standard methods like NMR and IR spectroscopy remain vital, a multi-technique approach is necessary to probe higher-order structures.

Single-crystal X-ray diffraction is a cornerstone technique, providing unambiguous structural information for crystalline materials, including coordination polymers and energetic salts incorporating tetrazole ligands. researchgate.netrsc.orgrsc.org It allows for precise determination of bond lengths, angles, and the nature of intermolecular interactions, such as hydrogen bonding, which govern the formation of extended 3D supramolecular networks. rsc.orgmdpi.com

For non-crystalline or solution-state assemblies, such as supramolecular hydrogels, a different suite of techniques is required. nih.gov Rheology is used to characterize the mechanical properties (e.g., stiffness, self-healing) of such materials. Spectroscopic methods like Circular Dichroism (CD) can probe chiral self-assembly, while advanced microscopy techniques provide insight into morphology. nih.gov Furthermore, specialized methods like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to study the weak intermolecular interactions that are critical to the formation and stability of these complex assemblies. nih.gov

| Technique | Information Provided | Application Area |

| Single-Crystal X-ray Diffraction | Atomic-level structure, bond lengths, intermolecular interactions. rsc.org | Coordination polymers, MOFs, crystalline solids. rsc.org |

| Rheology | Viscoelastic properties, stiffness, shear-thinning. nih.gov | Supramolecular hydrogels and soft materials. |

| Spectroscopy (CD, SERS) | Chiral organization, weak intermolecular interactions. nih.gov | Self-assembled systems, sensors. |

| Differential Scanning Calorimetry (DSC) | Thermal stability, decomposition temperature. researchgate.net | Energetic materials, thermally stable polymers. |

Integration of Machine Learning in Predictive Design and Synthesis

The integration of machine learning (ML) and artificial intelligence is set to revolutionize the discovery and development of new tetrazole-based compounds. By processing vast datasets, ML algorithms can identify complex structure-activity and structure-property relationships that are not intuitively obvious to human researchers. unsw.edu.au

In predictive design, ML models can be trained to forecast the biological activity, energetic performance, or material properties of novel tetrazole derivatives before they are synthesized. This in silico screening significantly reduces the time and cost associated with experimental trial-and-error approaches. researchgate.net

ML will also play a critical role in optimizing synthetic pathways. Reinforcement learning-based optimizers can direct the experimentation process, efficiently identifying the optimal reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and minimize byproducts with a minimum number of experiments. unsw.edu.au This approach is particularly valuable for complex multicomponent reactions or for translating batch processes to continuous flow systems. The initial phase of such projects involves generating high-quality data through high-throughput screening experiments and mining existing literature, which is then used to train and validate the predictive models. unsw.edu.au

Expanding Applications in Supramolecular Systems and Coordination Chemistry

The tetrazole ring is an excellent ligand for coordinating with metal ions, making compounds like this compound valuable linkers for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The nitrogen-rich nature of the tetrazole ring allows it to act as a versatile coordination moiety, bridging metal centers to form diverse architectures, from 2D layers to complex 3D frameworks. rsc.org

Future research will focus on designing tetrazole-based ligands to create functional materials with tailored properties. By modifying the substituents on the tetrazole or the linker backbone, researchers can tune the resulting material's porosity, stability, and electronic properties for specific applications in gas storage, catalysis, and sensing. mdpi.comrsc.org For example, coordination polymers based on a pyrazolyl-tetrazole ligand have been shown to exhibit interesting magnetic and fluorescence properties. rsc.org

In supramolecular chemistry, the ability of the tetrazole N-H group to act as a strong hydrogen bond donor is key. researchgate.net This facilitates the self-assembly of molecules into higher-order structures, such as chains, sheets, and networks, stabilized by extensive hydrogen bonding. rsc.org The combination of coordination bonds and non-covalent interactions (supramolecular synthons) allows for the rational design of complex, multi-dimensional materials with emergent properties. The bifunctional nature of this compound, with both a coordinating tetrazole ring and a primary amine group, makes it a particularly interesting candidate for building such intricate systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.